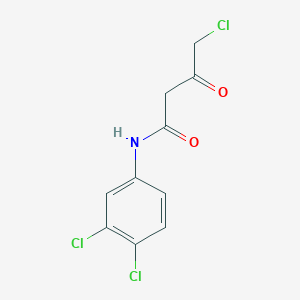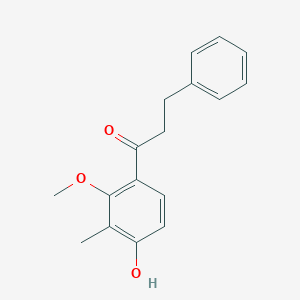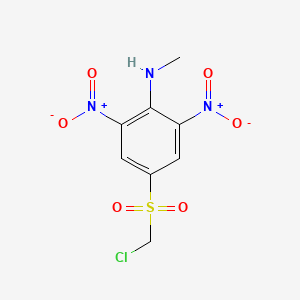![molecular formula C15H12ClNO4 B14589157 Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate CAS No. 61294-27-7](/img/structure/B14589157.png)
Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzoate ester linked to a carbamate group, which is further substituted with a 4-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate typically involves the reaction of methyl salicylate with 4-chlorophenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
化学反応の分析
Types of Reactions
Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Hydrolysis: Salicylic acid and 4-chlorophenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Corresponding oxidized or reduced products.
科学的研究の応用
Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The 4-chlorophenyl group may enhance binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
Methyl 2-{[(4-methylphenyl)carbamoyl]oxy}benzoate: Similar structure but with a methyl group instead of a chlorine atom.
Methyl 2-{[(4-nitrophenyl)carbamoyl]oxy}benzoate: Contains a nitro group instead of a chlorine atom.
Methyl 2-{[(4-fluorophenyl)carbamoyl]oxy}benzoate: Contains a fluorine atom instead of a chlorine atom.
Uniqueness
Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.
特性
CAS番号 |
61294-27-7 |
|---|---|
分子式 |
C15H12ClNO4 |
分子量 |
305.71 g/mol |
IUPAC名 |
methyl 2-[(4-chlorophenyl)carbamoyloxy]benzoate |
InChI |
InChI=1S/C15H12ClNO4/c1-20-14(18)12-4-2-3-5-13(12)21-15(19)17-11-8-6-10(16)7-9-11/h2-9H,1H3,(H,17,19) |
InChIキー |
RALPRGDODWNHRY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1OC(=O)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione](/img/structure/B14589085.png)


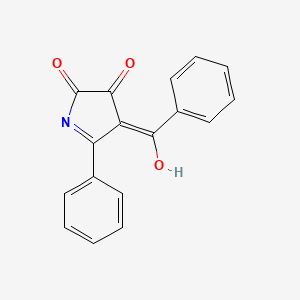
![Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium](/img/structure/B14589102.png)
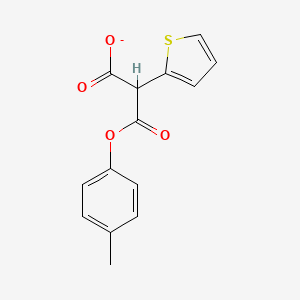

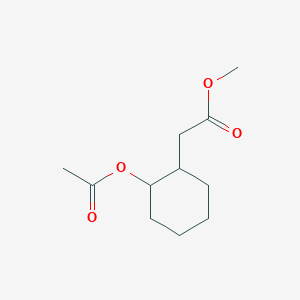
![Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane](/img/structure/B14589127.png)

